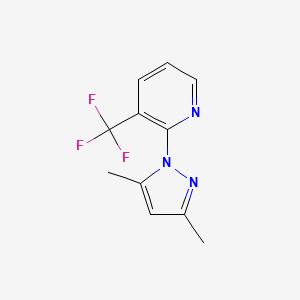
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide, abbreviated as (E)-CFM, is a small molecule that has recently gained attention as a potential therapeutic agent in the field of medicinal chemistry. This compound has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. In particular, (E)-CFM has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. This review aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for (E)-CFM.
科学研究应用
(E)-CFM has been studied for its ability to interact with a variety of biological targets, including enzymes, receptors, and ion channels. These interactions are thought to be responsible for the compound’s pharmacological activities. In particular, (E)-CFM has been found to possess anti-inflammatory, anti-oxidant, anti-tumor, and anti-microbial activities. These activities have been studied in both in vitro and in vivo models, and have been found to be effective in treating a variety of diseases and conditions.
作用机制
The mechanism of action of (E)-CFM is not yet fully understood. However, it is believed to act via a variety of mechanisms. For example, (E)-CFM has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is thought to be responsible for the compound’s anti-inflammatory activity. In addition, (E)-CFM has also been found to interact with certain receptors, such as the opioid receptor, which is thought to be responsible for its anti-tumor activity. Finally, (E)-CFM has been found to interact with ion channels, such as the voltage-gated sodium channel, which is thought to be responsible for its anti-microbial activity.
Biochemical and Physiological Effects
(E)-CFM has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory molecules. In addition, (E)-CFM has also been found to interact with certain receptors, such as the opioid receptor, which is responsible for mediating pain perception. Finally, (E)-CFM has been found to interact with ion channels, such as the voltage-gated sodium channel, which is responsible for the transmission of electrical signals.
实验室实验的优点和局限性
The advantages of using (E)-CFM in laboratory experiments include its high yield of up to 95%, its relatively low cost, and its ability to interact with a variety of biological targets. However, there are also some limitations to using (E)-CFM in laboratory experiments. For example, the compound is not water-soluble, which can make it difficult to use in aqueous solutions. In addition, the compound is not stable in light and air, and can decompose if exposed to these conditions.
未来方向
The potential applications of (E)-CFM are vast and there are many future directions in which research can be conducted. For example, further research can be done to explore the compound’s interactions with other biological targets, such as enzymes, receptors, and ion channels. In addition, further research can be done to explore the compound’s potential therapeutic applications, such as its ability to treat inflammatory diseases, cancer, and infections. Finally, further research can be done to explore the compound’s potential toxicological effects, as well as its potential for drug-drug interactions.
合成方法
(E)-CFM can be synthesized via a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an aromatic amine in the presence of an acid catalyst. In the case of (E)-CFM, the aldehyde is 2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide and the aromatic amine is 4-methoxyphenylhydrazine. The reaction proceeds at room temperature in the presence of an acid catalyst, such as p-toluenesulfonic acid. The product of the reaction is (E)-CFM, which can be isolated in a high yield of up to 95%.
属性
IUPAC Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-23-14-5-2-11(3-6-14)8-12(10-19)17(22)20-16-7-4-13(21)9-15(16)18/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSREGURKQGSOV-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

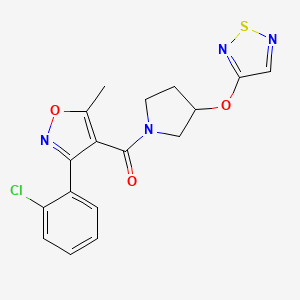
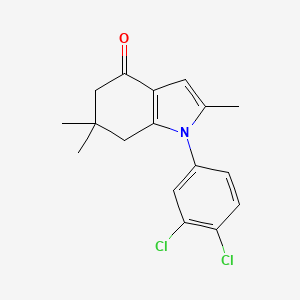
![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2996865.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2996871.png)
![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-morpholinourea](/img/structure/B2996874.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2996877.png)
![6-(4-Bromophenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2996879.png)
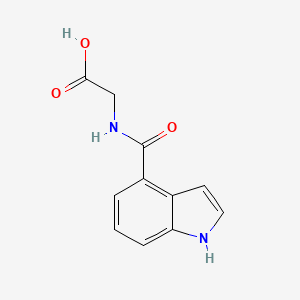
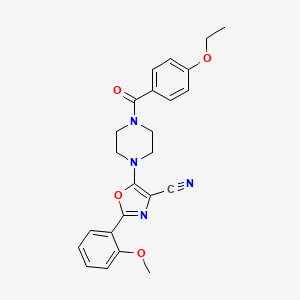
![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2996885.png)
